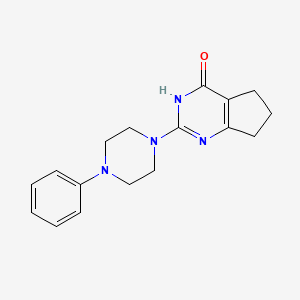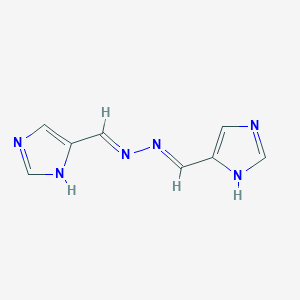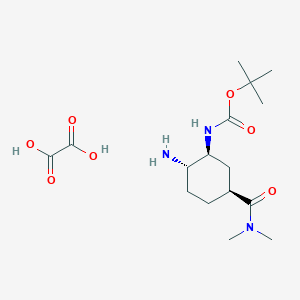![molecular formula C11H15N3O2 B12929604 2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one CAS No. 62948-76-9](/img/structure/B12929604.png)
2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with an oxazine ring The presence of isopropyl groups at positions 2 and 5 of the imidazole ring further distinguishes it from other imidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-di(propan-2-yl)imidazole with an appropriate oxazine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction temperature and time are optimized to achieve maximum yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the quality standards required for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a tool for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of 2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Di(propan-2-yl)imidazole: Lacks the oxazine ring but shares the imidazole core structure.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a fused ring system but different ring composition.
Benzimidazole: Contains a fused benzene and imidazole ring, differing in structure and properties.
Uniqueness
2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one is unique due to its fused imidazole and oxazine rings, which confer distinct chemical and biological properties.
Propriétés
| 62948-76-9 | |
Formule moléculaire |
C11H15N3O2 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
2,5-di(propan-2-yl)-1H-imidazo[4,5-d][1,3]oxazin-7-one |
InChI |
InChI=1S/C11H15N3O2/c1-5(2)8-12-7-9(13-8)14-10(6(3)4)16-11(7)15/h5-6H,1-4H3,(H,12,13) |
Clé InChI |
JVJBQMRKHWNCKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(N1)C(=O)OC(=N2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)


![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)



